molecular formula C11H11N3 B1388522 5-(3-Methylphenyl)pyrazin-2-amine CAS No. 1159818-24-2

5-(3-Methylphenyl)pyrazin-2-amine

Cat. No. B1388522
M. Wt: 185.22 g/mol
InChI Key: BFGQVSILFKFTGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazin-2-yl compounds involves various chemical reactions. For instance, a relaxed potential energy scan was performed considering the important dihedrals, and low-energy conformers were selected from the resultant potential energy scan (PES) followed by geometry optimization and removal of duplicates . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field : Medical Chemistry
  • Application Summary : Pyrazinamide, a pyrazine compound, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Anticancer Agents

  • Scientific Field : Oncology
  • Application Summary : Pyrazine compounds have been studied for their potential as anticancer agents . A structure-based drug design was used to optimize the known inhibitor SHP099 by introducing 1- (methylsulfonyl)-4-prolylpiperazine as a linker .
  • Methods of Application : Three pyrazine-based small molecules were designed and synthesized . The structures had the same interactions with those already existing in the literature .
  • Results : The studies concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .

Synthesis of Thiophene Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyrazine compounds are used in the synthesis of thiophene derivatives . 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by means of TiCl 4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid .
  • Methods of Application : The synthesis was followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .
  • Results : The synthesis resulted in a good 75% yield .

Antitrypanosomal and Antiplasmodial Activities

  • Scientific Field : Pharmacology
  • Application Summary : Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates . These compounds were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
  • Methods of Application : The compounds were synthesized via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Inhibiting Cancer Cell Metastasis

  • Scientific Field : Oncology
  • Application Summary : The ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) has been demonstrated to regulate hypoxia-driven tumor cell migration . A compound was identified that displayed migration inhibitory activity against WSB1-overexpressing cells .
  • Methods of Application : The compound was identified through phenotypic screening models . It functions as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .
  • Results : The compound exhibited promising in vivo anticancer metastatic effects .

Anti-tubercular Agents

  • Scientific Field : Medical Chemistry
  • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
  • Results : Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

  • Scientific Field : Organic Chemistry
  • Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline was introduced .
  • Methods of Application : The synthesis involved a sequential opening/closing cascade reaction . The process was carried out at room temperature, with short reaction time, and operational simplicity .
  • Results : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Antitrypanosomal and Antiplasmodial Activities

  • Scientific Field : Pharmacology
  • Application Summary : Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates . These compounds were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
  • Methods of Application : The compounds were synthesized via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Inhibiting Cancer Cell Metastasis

  • Scientific Field : Oncology
  • Application Summary : The ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) has been demonstrated to regulate hypoxia-driven tumor cell migration . A compound was identified that displayed migration inhibitory activity against WSB1-overexpressing cells .
  • Methods of Application : The compound was identified through phenotypic screening models . It functions as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .
  • Results : The compound exhibited promising in vivo anticancer metastatic effects .

properties

IUPAC Name

5-(3-methylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGQVSILFKFTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenyl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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